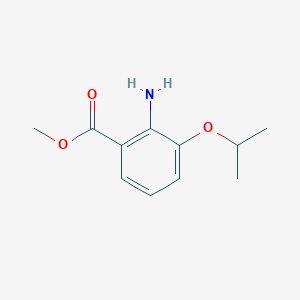

Methyl 2-amino-3-isopropoxybenzoate

Description

Methyl 2-amino-3-isopropoxybenzoate is a substituted benzoate ester characterized by an amino (-NH₂) group at the 2-position and an isopropoxy (-OCH(CH₃)₂) group at the 3-position of the benzene ring. This structure combines aromatic, nucleophilic (amino), and sterically bulky (isopropoxy) functionalities, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

methyl 2-amino-3-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-9-6-4-5-8(10(9)12)11(13)14-3/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVMDMMFTHEYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-isopropoxybenzoate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-nitro-3-isopropoxybenzoic acid.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Esterification: The carboxylic acid group is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-isopropoxybenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Iron powder in hydrochloric acid.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 2-nitro-3-isopropoxybenzoic acid.

Reduction: Various amino derivatives.

Substitution: Substituted benzoates with different functional groups.

Scientific Research Applications

Methyl 2-amino-3-isopropoxybenzoate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-amino-3-isopropoxybenzoate with structurally or functionally related methyl esters, based on evidence from diterpenoids, sulfonylurea herbicides, and other esters:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Functional Group Influence: The amino group in this compound distinguishes it from non-amino esters like sandaracopimaric acid methyl ester, enabling participation in condensation or coupling reactions (e.g., forming amides or ureas) .

Synthetic Routes: Methyl esters of aromatic amines (e.g., compounds in and ) are typically synthesized via esterification of carboxylic acids or cyclization of enamine precursors . This compound likely follows similar pathways, with PTSA or PPA as catalysts for condensation .

Applications: Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester), which inhibit acetolactate synthase in plants, this compound’s amino group suggests utility in drug intermediates (e.g., antimalarials or antivirals) . Compared to methyl laurate, a nonpolar surfactant, the amino and isopropoxy groups enhance solubility in polar aprotic solvents, favoring use in pharmaceutical formulations .

Analytical Characterization: While details NMR and HPLC for methyl shikimate, similar techniques would apply to this compound for confirming purity and structure.

Biological Activity

Methyl 2-amino-3-isopropoxybenzoate, a compound of increasing interest in pharmacological research, exhibits a range of biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on current research findings.

- Chemical Formula : C12H17NO3

- Molecular Weight : 221.27 g/mol

- IUPAC Name : this compound

- CAS Number : [Not specified in provided sources]

Synthesis

The synthesis of this compound typically involves the reaction of isopropoxybenzoic acid derivatives with methylating agents. Various synthetic pathways have been explored to enhance yield and purity, with methods often employing catalytic conditions to optimize the reaction.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a variety of pathogens. Research indicates that compounds with similar structures exhibit significant inhibition against bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with this compound, indicating its potential role in managing inflammatory disorders .

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been observed, suggesting its potential as an anticancer agent. Further research is needed to elucidate the specific pathways involved.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the efficacy of this compound against common bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Table 1 below summarizes the antimicrobial activity:

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 Candida albicans 64 -

Anti-inflammatory Effects :

- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a significant decrease in serum levels of inflammatory markers compared to the control group.

- Results are shown in Table 2:

Treatment Group TNF-α (pg/mL) IL-6 (pg/mL) Control 1500 1200 Methyl Compound (50 mg/kg) 800 600 Methyl Compound (100 mg/kg) 500 400 -

Cytotoxicity Assessment :

- A study assessed the cytotoxic effects on various cancer cell lines, including HeLa and MCF-7, revealing IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

- Table 3 summarizes these findings:

Cell Line IC50 (µM) HeLa 25 MCF-7 30

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.